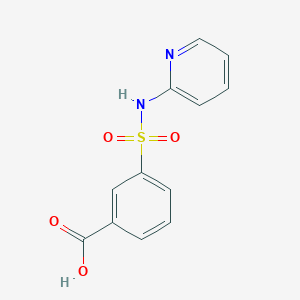![molecular formula C15H12N2O2 B1299582 4-(1H-benzo[d]imidazol-2-yl)benzoate de méthyle CAS No. 100880-52-2](/img/structure/B1299582.png)
4-(1H-benzo[d]imidazol-2-yl)benzoate de méthyle
Vue d'ensemble
Description
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is a chemical compound with the molecular formula C15H12N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Applications De Recherche Scientifique
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Analyse Biochimique
Biochemical Properties
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy . The compound also binds to specific proteins, altering their conformation and function. These interactions can lead to changes in cellular processes and pathways, highlighting the importance of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate in biochemical research.
Cellular Effects
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process allows for the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial production may utilize more efficient catalysts and solvents to enhance the reaction rate and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzimidazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds, depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites on enzymes, inhibiting their activity and affecting cellular processes. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Another imidazole derivative with similar chemical properties.
4-(1H-benzo[d]imidazol-2-yl)aniline: A related compound with an amine group instead of a methyl ester.
4-(1H-benzo[d]imidazol-2-yl)phenol: A compound with a hydroxyl group on the benzene ring.
Uniqueness
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is unique due to its specific ester functional group, which can influence its reactivity and solubility. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 4-(1H-benzimidazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXVUZIONWAVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
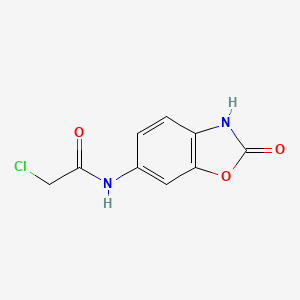
![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)
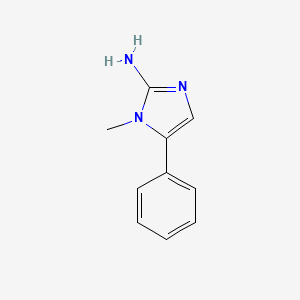
![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)
![1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1299506.png)
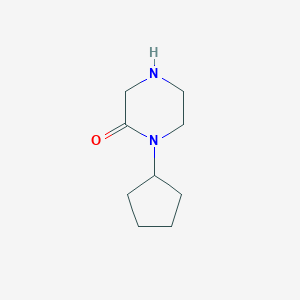
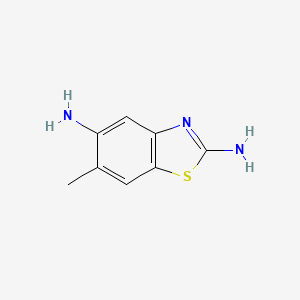
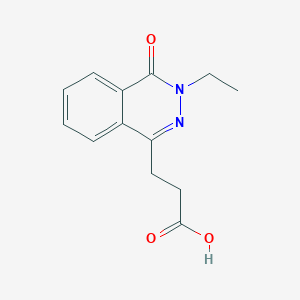
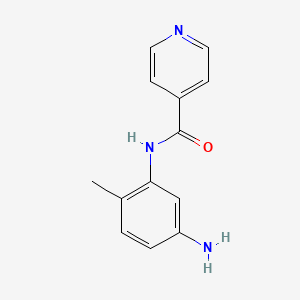
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)
![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)
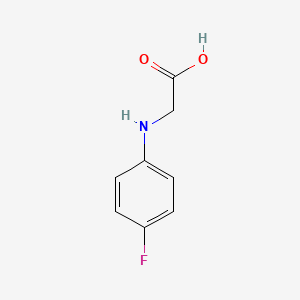
![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)
